2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine
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Overview
Description
2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes an imidazole, oxazole, and pyridine ring. The unique arrangement of these rings endows the compound with distinct chemical and biological properties, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine typically involves the construction of the imidazole and oxazole rings followed by their fusion with the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach includes the use of 2,3-diaminopyridines as starting materials, which undergo cyclization reactions to form the desired fused ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fused ring system .
Scientific Research Applications
2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of purines.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to altered cellular signaling and physiological responses. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Imidazo[4,5-B]pyridine: Shares the imidazole and pyridine rings but lacks the oxazole ring.
Imidazo[1,2-A]pyridine: Contains an imidazole and pyridine ring but with a different fusion pattern.
Oxazolo[4,5-B]pyridine: Contains an oxazole and pyridine ring but lacks the imidazole ring.
Uniqueness: 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine is unique due to its fused ring structure that combines imidazole, oxazole, and pyridine rings. This unique arrangement provides distinct chemical reactivity and biological activity, making it a versatile scaffold for various applications .
Properties
CAS No. |
807364-32-5 |
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Molecular Formula |
C7H4N4O |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
3-oxa-5,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C7H4N4O/c1-4-5(10-2-9-4)6-7(8-1)11-3-12-6/h1-2H,3H2 |
InChI Key |
GATXTALUNGZZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=C3C(=NC=N3)C=N2)O1 |
Origin of Product |
United States |
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